
1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-fluorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as FPAE, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that belongs to the class of azepane derivatives, and it has been shown to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
The detailed molecular structure and spectroscopic analysis of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, closely related to the requested compound, have been thoroughly investigated. Studies using FT-IR, NBO, HOMO-LUMO, and MEP analysis reveal insights into the compound's geometrical parameters, stability, charge transfer, and reactivity, particularly highlighting the fluorine atom and ethanone group's crucial roles. These findings suggest potential applications in nonlinear optics and as an anti-neoplastic agent due to inhibitory activity against TPII, derived from molecular docking studies (Mary et al., 2015).
Synthesis and Crystal Structures
Research on the synthesis and crystal structures of various N-substituted pyrazolines, including compounds with structural similarities to the one of interest, demonstrates the ability to manipulate dihedral angles and intermolecular interactions through specific chemical modifications. This work lays the groundwork for designing compounds with tailored physical and chemical properties for potential use in various scientific applications (Loh et al., 2013).
Antimicrobial and Anticancer Activity
The synthesis and evaluation of novel Schiff bases, including derivatives of 1,3-disubstituted pyrazole-4-carboxaldehydes, indicate significant antimicrobial activity. Such studies emphasize the compound's role in developing new therapeutic agents, especially those showing excellent activity against various bacterial strains. This application is crucial for addressing antibiotic resistance and developing novel antimicrobial compounds (Puthran et al., 2019).
Solid-State Fluorescence
Investigations into the solid-state fluorescence of related π-conjugated molecules, including those with anthracene fluorophores, reveal the potential for using these compounds in optical and electronic applications. By regulating the arrangement of fluorophores, researchers can tune the fluorescent properties of these materials, suggesting applications in sensing, imaging, and light-emitting devices (Dong et al., 2012).
Hydrogen Bonding Patterns
The study of hydrogen-bonding patterns in enaminones, including azepan-2-ylidene analogues, provides valuable insights into the intermolecular interactions that govern the solid-state structure and reactivity of these compounds. Such understanding is crucial for designing materials with specific physical properties and reactivities, relevant in material science and pharmaceutical development (Balderson et al., 2007).
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-16-7-5-14(6-8-16)15-4-1-2-10-20(12-15)17(22)13-21-11-3-9-19-21/h3,5-9,11,15H,1-2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYPDYFSRQZRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

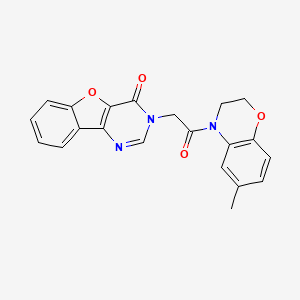
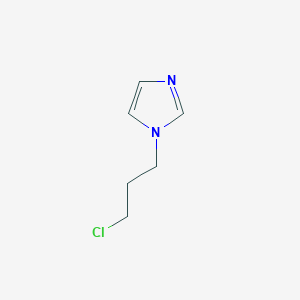
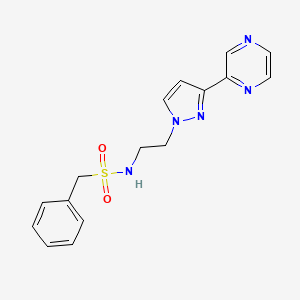
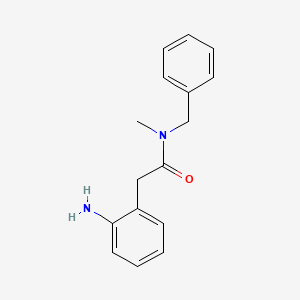

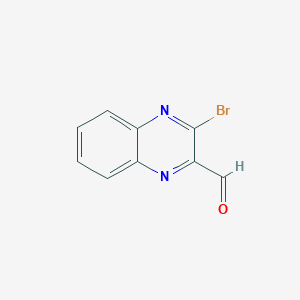

![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2717344.png)
![5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2717347.png)
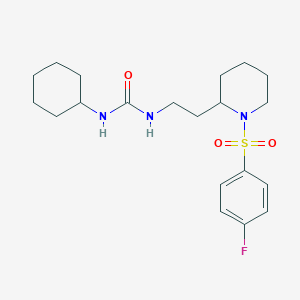
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)
![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)